4-Phosphatase: Ins(1,3)P₂ vs. Ins(1,3,4)P₃
Inositol polyphosphate 4-phosphatase, the enzyme responsible for producing Ins(1,3)P₂, exhibits a stark and quantifiable preference for its alternative lipid substrate over its inositol phosphate substrates. This differential rate constant provides a clear metric for distinguishing Ins(1,3)P₂ from its immediate precursor, Ins(1,3,4)P₃, in enzyme assays [1].
| Evidence Dimension | First-order rate constant for enzymatic hydrolysis by inositol polyphosphate 4-phosphatase |
|---|---|
| Target Compound Data | Baseline rate constant for production of Ins(1,3)P₂ from Ins(1,3,4)P₃ (value not specified in abstract, but it is the reference point for a 900-fold difference). |
| Comparator Or Baseline | Rate constant for hydrolysis of phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P₂) to phosphatidylinositol 3-phosphate. |
| Quantified Difference | The rate constant for PtdIns(3,4)P₂ hydrolysis is 900-fold greater than the rate constant for Ins(1,3,4)P₃ hydrolysis (which produces Ins(1,3)P₂). |
| Conditions | Purified rat brain inositol polyphosphate 4-phosphatase (110-kDa monomeric protein) in an in vitro enzyme assay system [1]. |
Why This Matters
This quantitative difference validates Ins(1,3)P₂ as a specific, albeit slow-turnover, product of this enzyme and rules out other bisphosphate isomers, ensuring assay specificity when monitoring 4-phosphatase activity.
- [1] Norris FA, Majerus PW. Hydrolysis of phosphatidylinositol 3,4-bisphosphate by inositol polyphosphate 4-phosphatase isolated by affinity elution chromatography. J Biol Chem. 1994 Mar 25;269(12):8716-20. PMID: 8132601. View Source
